molecular formula C5H16I2N6 B2817943 N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide CAS No. 2287319-68-8

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide

Cat. No.: B2817943
CAS No.: 2287319-68-8
M. Wt: 414.034
InChI Key: UQVOZKBKWQYGBE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide is a chemical compound that may have applications in various fields such as chemistry, biology, and medicine. Its structure suggests it could be involved in biochemical processes or used as a reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Step 1: Preparation of the guanidine derivative.

    Step 2: Introduction of the aminopropyl group through a nucleophilic substitution reaction.

    Step 3: Formation of the dihydroiodide salt by reacting with hydroiodic acid.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Use of continuous flow reactors.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

  • Oxidation may yield N-oxide derivatives.
  • Reduction may yield amine derivatives.
  • Substitution may yield various substituted guanidine derivatives.

Scientific Research Applications

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Potential use in studying biochemical pathways.

    Medicine: Investigated for potential therapeutic effects or as a diagnostic tool.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-2-(diaminomethylidene)guanidine: Similar structure with different substituents.

    2-(3-Aminopropyl)-1-(diaminomethylidene)guanidine;dihydrochloride: Similar compound with a different counterion.

Uniqueness

N-(3-aminopropyl)-1-carbamimidamidomethanimidamidedihydroiodide may have unique properties due to its specific structure and counterion, which could influence its reactivity, solubility, and biological activity.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-(3-aminopropyl)-1-(diaminomethylidene)guanidine;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N6.2HI/c6-2-1-3-10-5(9)11-4(7)8;;/h1-3,6H2,(H6,7,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVOZKBKWQYGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN=C(N)N=C(N)N.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16I2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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